5-(4-Chloro-2-methylphenyl)-3-methyl-5-oxovaleric acid
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Overview
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(4-Chloro-2-methylphenyl)-3-methyl-5-oxovaleric acid” would depend on its specific molecular structure. Related compounds like 4-chloro-2-methylphenol have properties such as a melting point of 43-46 °C and a boiling point of 220-225 °C .
Scientific Research Applications
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Design, Synthesis, and Bioactivity of Ferulic Acid Derivatives
- Application : A series of ferulic acid derivatives containing a β-amino alcohol were designed and synthesized, and their biological activities were evaluated .
- Methods : The research involved biomimetic synthesis and structural modification of natural products .
- Results : Bioassays results showed that the EC 50 values of compound D24 against Xanthomonas oryzae pv. oryzae (Xoo) was 14.5 μg/mL, which was better than that of bismerthiazol (BT, EC 50 = 16.2 μg/mL) and thiodiazole copper (TC, EC 50 = 44.5 μg/mL) .
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Synthesis, Characterization and Antibacterial Activity of Schiff Base
- Application : The Schiff base ligand 4-chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol and its metal (II) complexes were synthesized and characterized .
- Methods : The research involved the synthesis of Schiff base ligands and their metal (II) complexes .
- Results : The synthesized compounds were successfully characterized .
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4-Chloro-2-methylphenylboronic Acid
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4-Chloro-2-methylphenol
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4-Chloro-2-methylphenylboronic Acid
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4-Chloro-2-methylphenol
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-(4-chloro-2-methylphenyl)-3-methyl-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO3/c1-8(6-13(16)17)5-12(15)11-4-3-10(14)7-9(11)2/h3-4,7-8H,5-6H2,1-2H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZBZNFHRIXMHLH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C(=O)CC(C)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chloro-2-methylphenyl)-3-methyl-5-oxovaleric acid |
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